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An In-Depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid: A Key

Building Block in Modern Chemistry

Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile

chemical building blocks is paramount.[1] Among these, organoboron compounds, particularly

arylboronic acids, have emerged as indispensable tools. Their stability, low toxicity, and

exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the

construction of complex molecular architectures.[2][3] This guide focuses on a specific, highly

functionalized reagent: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid.

This molecule is distinguished by three key structural features: the reactive boronic acid group,

a strategically placed methyl group that imparts steric influence, and an N-methylsulfamoyl

moiety that can modulate physicochemical properties and engage in crucial intermolecular

interactions. These characteristics make it a valuable intermediate for synthesizing complex

biaryl systems, which are common motifs in pharmacologically active compounds.[1][4] This

document serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists, providing in-depth information on its chemical properties,

synthesis, applications, and handling.
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Chemical Structure and Physicochemical Properties
The unique reactivity and utility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid
stem directly from its molecular structure. The boronic acid group [-B(OH)₂] is the primary site

of reactivity, particularly in cross-coupling reactions. The ortho-methyl group influences the

orientation of the boronic acid and can affect reaction kinetics, while the para-N-

methylsulfamoyl group [-SO₂NH(CH₃)] enhances solubility and provides hydrogen bonding

capabilities, a desirable feature in medicinal chemistry.[5][6]

Key Properties
The fundamental properties of this compound are summarized below for quick reference.

Property Value Source

Chemical Name

[2-methyl-4-

(methylsulfamoyl)phenyl]boroni

c acid

[7]

CAS Number 1152274-62-8 [8][9]

Molecular Formula C₈H₁₂BNO₄S [7][8][9]

Molecular Weight 229.06 g/mol [8][9]

Appearance
Typically a solid (e.g., white

powder)
[2]

Purity ≥96% [9]

Storage Conditions
Inert atmosphere, store at 2-

8°C or room temperature
[8][9][10]

SMILES
B(C1=C(C=C(C=C1)S(=O)

(=O)NC)C)(O)O
[7]

InChI Key
SIHCFZOHSIYOOL-

UHFFFAOYSA-N
[7]

Predicted Spectroscopic Data
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While experimental spectra should always be used for definitive characterization,

computational predictions provide valuable reference points.

Data Type Predicted Values Source

Monoisotopic Mass 229.05801 Da [7]

Topological Polar Surface Area

(TPSA)
86.63 Å² [11]

Predicted XlogP -1.2621 [11]

Hydrogen Bond Donors 3 [11]

Hydrogen Bond Acceptors 4 [11]

Synthesis and Mechanism
The synthesis of arylboronic acids is a well-established field in organic chemistry.[3] A common

and reliable method involves the reaction of an organometallic intermediate (organolithium or

Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][12][13]

Retrosynthetic Analysis and Plausible Synthesis
A logical synthetic route to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid starts from

a commercially available halogenated precursor, such as 4-bromo-3-methyl-N-

methylbenzenesulfonamide.

4-Bromo-3-methyl-
N-methylbenzenesulfonamide Organolithium Intermediate

  n-BuLi, THF
  -78 °C Boronate Ester Adduct

  B(O-iPr)₃
  -78 °C to RT (2-Methyl-4-(N-methylsulfamoyl)

phenyl)boronic acid

  Aqueous Acid (e.g., HCl)
  Workup

Click to download full resolution via product page

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a representative example based on standard procedures for arylboronic acid

synthesis.[3][13]

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-3-methyl-N-

methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq,

typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature

does not exceed -70 °C. The formation of the aryl lithium species is monitored by TLC or LC-

MS of quenched aliquots.

Borylation: After stirring for 1-2 hours at -78 °C, triisopropyl borate (1.2 eq) is added

dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred

overnight.

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric

acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete

hydrolysis of the boronate ester.

Extraction: The aqueous layer is separated, and the organic layer is extracted with an

aqueous base (e.g., NaOH). The aqueous extracts are combined, washed with an organic

solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with

concentrated HCl to precipitate the boronic acid product.

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and

dried under vacuum. Further purification can be achieved by recrystallization from an

appropriate solvent system (e.g., water/ethanol) to yield the final product with high purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a

Nobel Prize-winning method for forming carbon-carbon bonds.[14][15] This reaction is a

cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the

commercial availability of a vast array of boronic acids.[2][15]
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Catalytic Cycle
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[14]

Pd(0)L₂

R¹-Pd(II)-X
(L)₂

 Oxidative
 Addition 

R¹-Pd(II)-R²
(L)₂

 Transmetalation 

 Reductive
 Elimination 

R¹-R²

[R²-B(OH)₃]⁻

Base (e.g., K₂CO₃)R¹-X
(Aryl Halide)

R²-B(OH)₂
(Boronic Acid)

Click to download full resolution via product page

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (R¹-X).[14]

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium

center. This step is facilitated by a base, which activates the boronic acid to form a more

nucleophilic boronate species.[14][16]
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Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new

C-C bond and regenerating the Pd(0) catalyst.[14]

Protocol: Suzuki-Miyaura Coupling
This protocol provides a practical template for using (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid.

Reagents & Setup: To a reaction vessel, add (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0

eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-

3 eq).

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or

DME/water.[15]

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to a temperature typically

between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery
The incorporation of boronic acids into medicinal chemistry programs has surged, especially

following the FDA approval of drugs like bortezomib (Velcade).[5][17][18] These compounds

are no longer seen just as synthetic intermediates but as key pharmacophores that can form

unique covalent or dative bonds with biological targets.[4][18]

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is particularly valuable as a "protein

degrader building block".[9] The sulfamoyl group can act as a hydrogen bond donor and

acceptor, improving interactions with target proteins, while the boronic acid can be used as a

reactive handle or a covalent warhead. Its structure allows for the systematic exploration of
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chemical space to optimize potency, selectivity, and pharmacokinetic profiles in drug

candidates.[4][5]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid is essential. While boronic acids are generally

considered to have low toxicity, appropriate safety precautions must be observed.[3][5] The

following information is based on safety data sheets for structurally similar compounds.[19][20]

[21][22]

Hazard Identification
Hazard Class GHS Statement Precautionary Codes

Acute Toxicity, Oral H302: Harmful if swallowed
P264, P270, P301+P312,

P330, P501

Skin Irritation H315: Causes skin irritation
P280, P302+P352,

P332+P313, P362

Eye Irritation
H319: Causes serious eye

irritation

P280, P305+P351+P338,

P337+P313

Respiratory Irritation
H335: May cause respiratory

irritation

P261, P271, P304+P340,

P312, P403+P233

Note: This data is representative and the specific SDS for the purchased material should

always be consulted.

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[19][20]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[21] For long-term

stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is

recommended.[8][10]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[19]

Conclusion
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a highly valuable and versatile

building block for modern organic and medicinal chemistry. Its trifunctional nature—a reactive

boronic acid for cross-coupling, a sterically directing methyl group, and a property-modulating

sulfamoyl group—provides chemists with a powerful tool for the efficient synthesis of complex

molecules. From its central role in the Suzuki-Miyaura reaction to its growing importance in the

design of novel therapeutics, this reagent exemplifies the enabling power of well-designed

chemical intermediates. A thorough understanding of its properties, synthesis, and handling is

crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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